3,3-Difluoro-D-alanine
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Overview
Description
3,3-Difluoro-D-alanine, also known as (S)-2-amino-3,3-difluoropropanoic acid, is a fluorinated derivative of the amino acid alanine. This compound is characterized by the presence of two fluorine atoms attached to the third carbon of the alanine backbone.
Preparation Methods
The synthesis of 3,3-Difluoro-D-alanine typically involves the fluorination of alanine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the substitution of hydrogen atoms with fluorine atoms under controlled conditions . Industrial production methods may involve the catalytic isomerization of tetrafluoroethane-β-sultone, which is obtained by reacting tetrafluoroethylene with sulfur trioxide .
Chemical Reactions Analysis
3,3-Difluoro-D-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated pyruvate derivatives.
Reduction: Reduction reactions can convert it into fluorinated lactate derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are fluorinated analogs of pyruvate and lactate .
Scientific Research Applications
3,3-Difluoro-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound serves as a tool for studying enzyme mechanisms, particularly those involving alanine racemase.
Mechanism of Action
The primary mechanism by which 3,3-Difluoro-D-alanine exerts its effects is through the inhibition of alanine racemase. This enzyme is responsible for converting L-alanine to D-alanine, a key component of bacterial cell walls. By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death . The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and inhibitory potency.
Comparison with Similar Compounds
3,3-Difluoro-D-alanine can be compared with other fluorinated alanine derivatives, such as:
3-Fluoro-D-alanine: Contains a single fluorine atom and exhibits similar but less potent inhibitory effects on alanine racemase.
2,2-Difluoro-D-alanine: Another difluorinated analog with fluorine atoms on the second carbon, showing different reactivity and biological activity.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H5F2NO2 |
---|---|
Molecular Weight |
125.07 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C3H5F2NO2/c4-2(5)1(6)3(7)8/h1-2H,6H2,(H,7,8)/t1-/m1/s1 |
InChI Key |
RDWIWGLYYQZMFQ-PVQJCKRUSA-N |
Isomeric SMILES |
[C@@H](C(F)F)(C(=O)O)N |
Canonical SMILES |
C(C(F)F)(C(=O)O)N |
Origin of Product |
United States |
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